molecular formula C19H12F3N3OS B11254924 N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B11254924
M. Wt: 387.4 g/mol
InChI Key: XCEINUFTELSYCS-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound that features a unique structure combining fluorinated phenyl groups and an imidazo[2,1-b][1,3]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the fluorinated phenyl groups. Common reagents used in these reactions include halogenated phenyl compounds, thioamides, and various catalysts to facilitate the formation of the imidazo[2,1-b][1,3]thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Catalysts like palladium on carbon (Pd/C) or specific solvents to promote the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s fluorinated phenyl groups and imidazo[2,1-b][1,3]thiazole core contribute to its binding affinity and specificity, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenyl isocyanate: A related compound with similar fluorinated phenyl groups.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another compound with a different core structure but similar functional groups.

Uniqueness

N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide stands out due to its unique combination of fluorinated phenyl groups and the imidazo[2,1-b][1,3]thiazole core. This structure imparts specific properties that make it valuable for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H12F3N3OS

Molecular Weight

387.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

InChI

InChI=1S/C19H12F3N3OS/c20-12-3-1-11(2-4-12)17-9-25-14(10-27-19(25)24-17)8-18(26)23-16-6-5-13(21)7-15(16)22/h1-7,9-10H,8H2,(H,23,26)

InChI Key

XCEINUFTELSYCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CC(=O)NC4=C(C=C(C=C4)F)F)F

Origin of Product

United States

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